molecular formula C19H20BrFN2O B7117562 N-[1-(3-bromo-5-fluorophenyl)-2-cyclopropylethyl]-2-(4-methylpyridin-3-yl)acetamide

N-[1-(3-bromo-5-fluorophenyl)-2-cyclopropylethyl]-2-(4-methylpyridin-3-yl)acetamide

Cat. No.: B7117562
M. Wt: 391.3 g/mol
InChI Key: GUFGXMQIMKFSLX-UHFFFAOYSA-N
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Description

N-[1-(3-bromo-5-fluorophenyl)-2-cyclopropylethyl]-2-(4-methylpyridin-3-yl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a bromine and fluorine-substituted phenyl ring, a cyclopropyl group, and a pyridinyl acetamide moiety, making it a subject of study for its chemical reactivity and biological activity.

Properties

IUPAC Name

N-[1-(3-bromo-5-fluorophenyl)-2-cyclopropylethyl]-2-(4-methylpyridin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20BrFN2O/c1-12-4-5-22-11-15(12)9-19(24)23-18(6-13-2-3-13)14-7-16(20)10-17(21)8-14/h4-5,7-8,10-11,13,18H,2-3,6,9H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUFGXMQIMKFSLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1)CC(=O)NC(CC2CC2)C3=CC(=CC(=C3)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20BrFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3-bromo-5-fluorophenyl)-2-cyclopropylethyl]-2-(4-methylpyridin-3-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the 3-bromo-5-fluorophenyl precursor, which is then subjected to cyclopropylation. The resulting intermediate is further reacted with 4-methylpyridin-3-yl acetamide under specific conditions to yield the final product. Common reagents used in these steps include brominating agents, cyclopropylating agents, and coupling reagents.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, temperature control systems, and continuous flow processes to ensure consistent production. The scalability of the synthesis process is crucial for industrial applications, and methods such as catalytic hydrogenation and advanced purification techniques are often employed.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3-bromo-5-fluorophenyl)-2-cyclopropylethyl]-2-(4-methylpyridin-3-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogen substitution reactions can occur, where the bromine or fluorine atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophilic substitution using sodium iodide in acetone.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce the corresponding alcohols or amines.

Scientific Research Applications

N-[1-(3-bromo-5-fluorophenyl)-2-cyclopropylethyl]-2-(4-methylpyridin-3-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(3-bromo-5-fluorophenyl)-2-cyclopropylethyl]-2-(4-methylpyridin-3-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(3-chloro-5-fluorophenyl)-2-cyclopropylethyl]-2-(4-methylpyridin-3-yl)acetamide
  • N-[1-(3-bromo-5-chlorophenyl)-2-cyclopropylethyl]-2-(4-methylpyridin-3-yl)acetamide
  • N-[1-(3-bromo-5-fluorophenyl)-2-cyclopropylethyl]-2-(4-ethylpyridin-3-yl)acetamide

Uniqueness

N-[1-(3-bromo-5-fluorophenyl)-2-cyclopropylethyl]-2-(4-methylpyridin-3-yl)acetamide is unique due to its specific substitution pattern and the presence of both bromine and fluorine atoms on the phenyl ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

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